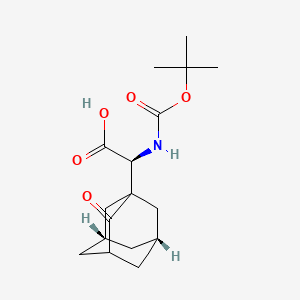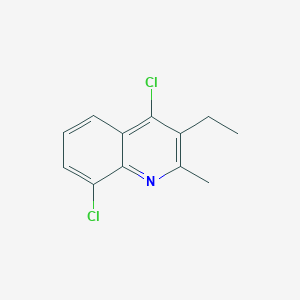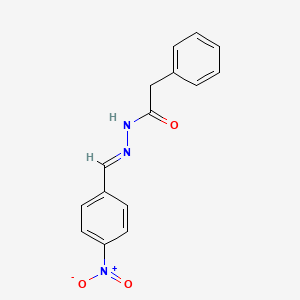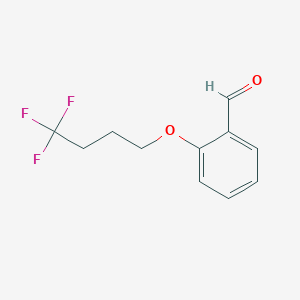
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide: is a synthetic organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to an ethyl group, which is further connected to a methylbut-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide typically involves multi-step reactions. One common approach is the condensation of 3-fluoro-4-methoxyacetophenone with an appropriate amine under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation or nitration reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide.
N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)aniline: A structurally related compound with similar functional groups.
Uniqueness: this compound is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H18FNO2 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C14H18FNO2/c1-9(2)7-14(17)16-10(3)11-5-6-13(18-4)12(15)8-11/h5-8,10H,1-4H3,(H,16,17) |
InChIキー |
VJWQYRVVTOGBLK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC(=O)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


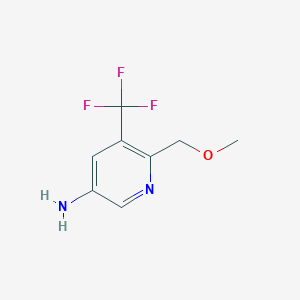

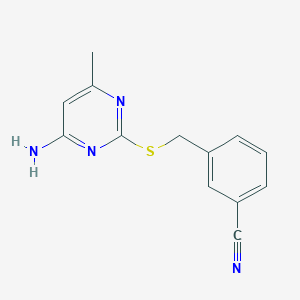
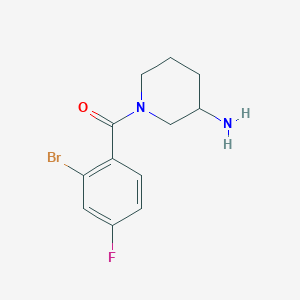
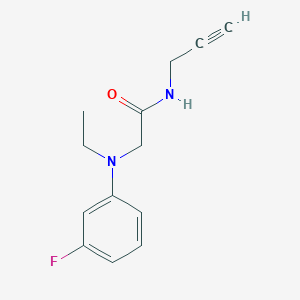

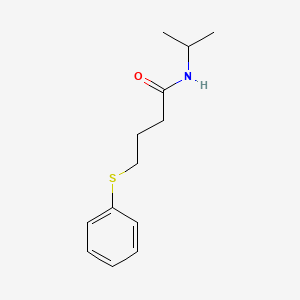
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


